(Z)-11-Hexadecenal
Overview
Description
(Z)-11-Hexadecenal is a compound that has been identified in various contexts related to insect pheromones. It is often associated with the chemical communication systems of moths and other insects. For instance, it has been found as a component in the sex attractant for the Great Dart, Eurois occulta, when mixed with (Z)-9-tetradecenyl acetate . Additionally, it is structurally similar to other pheromonal compounds synthesized for different species, such as (Z,Z)-11,13-hexadecadienal for the navel orangeworm and (Z)-13-hexadecen-11-YN-1-YL acetate for the processionary moth .
Synthesis Analysis
The synthesis of compounds structurally related to (Z)-11-Hexadecenal has been described in several studies. For example, the synthesis of (Z,Z)-11,13-hexadecadienal involves the reduction of an unsymmetrical conjugated diyne with dicyclohexylborane, producing the Z,Z isomer with high selectivity . Another related synthesis is that of (Z)-13-hexadecen-11-YN-1-YL acetate, which involves the coupling of ω-functionalized 1-alkynes with Z- or E-1-iodo-1-alkenes using a palladium catalyst under phase transfer conditions . These methods highlight the importance of stereospecific reactions in synthesizing pheromonal compounds with the correct geometric configuration.
Molecular Structure Analysis
The molecular structure of (Z)-11-Hexadecenal is characterized by a long hydrocarbon chain with a double bond in the Z (cis) configuration at the 11th carbon. This geometric configuration is crucial for biological activity, as seen in the synthesis of related compounds where stereospecificity is a key factor in achieving the desired biological response . The presence of the double bond significantly affects the shape and chemical reactivity of the molecule, which in turn influences its interaction with biological receptors.
Chemical Reactions Analysis
Chemical reactions involving (Z)-11-Hexadecenal and related compounds often include the formation and manipulation of double bonds to achieve the desired stereochemistry. For instance, the Wittig reaction is used to introduce double bonds with specific configurations, as seen in the synthesis of (Z, Z, E)-7, 11, 13-Hexadecatrienal . Additionally, the stereocontrolled synthesis of (R,Z)- and (R,E)-14-methyl-8-hexadecenals demonstrates the use of SN2 type reactions to introduce chirality and geometric isomerism .
Physical and Chemical Properties Analysis
The physical and chemical properties of (Z)-11-Hexadecenal are influenced by its molecular structure. The presence of a double bond and a long aliphatic chain suggests that it would have a relatively low melting point and be liquid at room temperature. Its solubility in organic solvents would be high, while its solubility in water would be low due to the hydrophobic nature of the hydrocarbon chain. The reactivity of the aldehyde group also plays a role in its chemical behavior, as seen in the antimicrobial activity of related compounds like (Z)-2-methoxy-5-hexadecenoic acid . The aldehyde group can participate in various chemical reactions, such as oxidation and addition reactions, which are relevant in both synthetic chemistry and biological systems.
Scientific Research Applications
Use as a Sex Attractant in Moth Species
(Z)-11-Hexadecenal (Z11-16ALD) functions as a component of the sex pheromone in various moth species. It has been particularly studied for its role as a sex attractant. For instance, traps baited with Z11-16ALD have successfully captured male moths of several species, such as Egira rubrica, Stretchia plusiaeformis, and Annaphila danisticta, during early spring in eastern Washington State. This illustrates Z11-16ALD's effectiveness in attracting specific moth species, making it a valuable tool for pest managers and entomologists studying moth behavior and ecology (Landolt, Elmquist, & Zack, 2018).
In-depth Analysis of Sex Pheromone Composition
Studies have delved into the sex pheromone composition of various moth species, identifying (Z)-11-Hexadecenal as a major component. For instance, in Heliothis virescens females, it constitutes 77–91% of the sex pheromone composition. Field bioassays have demonstrated that a mixture of this compound with others significantly attracts male moths, indicating its critical role in the mating behavior of these species (Klun et al., 2004).
Behavioral Antagonism and Attraction in Moth Species
(Z)-11-Hexadecenal also plays a role in the complex behavioral dynamics of moths. For instance, in Helicoverpa zea, a compound similar to (Z)-11-Hexadecenal, namely (Z)-11-hexadecen-1-ol, has been found to act as a behavioral antagonist when mixed with the moth's pheromone blend. This compound influences the flight behavior of male moths, suggesting that (Z)-11-Hexadecenal and its derivatives can have nuanced effects on moth behavior, potentially influencing mating success and population dynamics (Quero & Baker, 2004).
Pheromone Gland Component Analysis and Behavioral Responses
Further research has explored the role of (Z)-11-Hexadecenal as a pheromone gland component in moth species like Helicoverpa armigera and Helicoverpa assulta. Studies involving comparative analysis of olfactory coding mechanisms and behavioral effects of pheromone gland components have provided insights into how these compounds influence moth behavior and communication. For instance, certain compounds have been found to act as behavioral antagonists or agonists, shaping the intra- and interspecific interactions within and between these moth species (Xu et al., 2016).
properties
IUPAC Name |
(Z)-hexadec-11-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,16H,2-4,7-15H2,1H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTITFMUKRZZEE-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032303 | |
Record name | (Z)-11-Hexadecenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1032303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-11-Hexadecenal | |
CAS RN |
53939-28-9 | |
Record name | (Z)-11-Hexadecenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53939-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Hexadecenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053939289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Hexadecenal, (11Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Z)-11-Hexadecenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1032303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-hexadec-11-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-HEXADECENAL, (11Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/733PD1I6EI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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